Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
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Overview
Description
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Molecular Structure Analysis
Imidazoles are a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .
Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . It is amphoteric in nature, showing both acidic and basic properties .
Scientific Research Applications
Synthesis of Protein-Tyrosine Phosphatase 1B Inhibitors
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing significant potential as inhibitors. The compounds exhibit rapid reversible inhibition with low micro-molar range IC(50) values, indicating their potency in inhibiting PTP-1B, a target for the treatment of type 2 diabetes and obesity (Navarrete-Vázquez et al., 2012).
Synthesis of Coumarin Derivatives
The compound was used in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process showcased the efficiency of the compound in facilitating organic synthesis reactions (Potdar et al., 2001).
Synthesis and Characterization of Antimicrobial Compounds
Ethyl 2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a derivative, was synthesized and subjected to further reactions to produce compounds with significant antimicrobial activity. The synthesized compounds were evaluated and showed notable activity against various bacteria and fungi (Salahuddin et al., 2017).
Catalysis and Chemical Transformations
Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate has been used in catalytic processes and chemical transformations, demonstrating its versatility and efficiency in facilitating various chemical reactions. For instance, 1-Butyl-3-methylimidazolium hydrogen sulfate [bmim]HSO4, an acidic ionic liquid containing the butylimidazol moiety, has been used as a catalyst for the formylation of alcohols with ethyl formate (Niknam et al., 2009).
Crystal Structure Analysis
The study of crystal structures of compounds related to Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate has provided insights into their molecular conformation and bonding interactions, aiding in the understanding of their chemical behavior and potential applications (Ozbey et al., 2001).
Synthesis and Antimicrobial Screening
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a structurally related compound, was synthesized and used in the preparation of novel indazole bearing oxadiazole derivatives. These compounds were further screened for antimicrobial activity, demonstrating the compound's utility in the development of potential antimicrobial agents (Ghelani et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-7-13-8-6-12-10(13)9(14)11(15)16-4-2/h6,8H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDXFSYWTLRZQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735115 |
Source
|
Record name | Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate | |
CAS RN |
1313739-07-9 |
Source
|
Record name | 1H-Imidazole-2-acetic acid, 1-butyl-α-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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